molecular formula C24H15ClF2N2O2S B14997763 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14997763
M. Wt: 468.9 g/mol
InChI Key: HGGAGHSRTVVMSJ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine-dione class, characterized by a fused benzothiophene-pyrimidine-dione core. Its structure includes two distinct substituents: a 2-chloro-4-fluorobenzyl group at position 1 and a 3-fluoro-4-methylphenyl group at position 2. These substituents likely enhance its lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition or antiviral research.

Properties

Molecular Formula

C24H15ClF2N2O2S

Molecular Weight

468.9 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H15ClF2N2O2S/c1-13-6-9-16(11-19(13)27)29-23(30)22-21(17-4-2-3-5-20(17)32-22)28(24(29)31)12-14-7-8-15(26)10-18(14)25/h2-11H,12H2,1H3

InChI Key

HGGAGHSRTVVMSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=C(C=C(C=C5)F)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-fluorobenzyl and 3-fluoro-4-methylphenyl derivatives. The synthetic route may involve:

    Substitution Reactions:

    Cyclization Reactions: Formation of the benzothieno[3,2-d]pyrimidine core through cyclization reactions.

    Condensation Reactions: Condensation of intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the chloro or fluoro positions.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Thieno[3,2-d]pyrimidine-diones

Compound A: 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ()

  • Structural Differences: Replaces the benzothieno core with a simpler thieno core and substitutes the 3-fluoro-4-methylphenyl group with a 4-fluorobenzyl group.
  • The oxadiazole group may enhance hydrogen bonding interactions.

Compound B: 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione ()

  • Structural Differences : Lacks the benzothiophene fusion but retains the pyrimidine-dione core. Features iodine (a heavy atom) at the 4-position, which could improve X-ray crystallography compatibility.

Fluorinated Pyrazolo[3,4-c]pyrimidine Analogues

Compound C: 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one ()

  • Structural Differences: Pyrazolo-pyrimidine core instead of thieno-pyrimidine. Includes a morpholino group and chromenone moiety.
  • Key Properties: The morpholino group improves solubility, while the chromenone system may confer fluorescence properties useful in imaging studies. Melting point: 193–196°C (lower than typical thieno-pyrimidines, suggesting reduced crystallinity) .

Compound D: (R/S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()

  • Key Properties : High enantiomeric excess (96.21%) and mass (599.1 g/mol). The trifluoromethylphenyl phosphine in its synthesis suggests stability under palladium-catalyzed cross-coupling conditions .

Comparative Data Table

Property Target Compound Compound A () Compound B () Compound C ()
Core Structure Benzothieno[3,2-d]pyrimidine-dione Thieno[3,2-d]pyrimidine-dione Pyrimidine-dione Pyrazolo[3,4-c]pyrimidine
Substituents 2-Cl-4-F-benzyl; 3-F-4-Me-phenyl 2-Cl-phenyl; 4-F-benzyl 2-F-4-I-phenyl; cyclopropyl 3-F-4-isopropoxyphenyl; morpholino
Molecular Weight Not reported ~500 g/mol (estimated) ~450 g/mol (estimated) 586.3 g/mol
Melting Point Not reported Not reported Not reported 193–196°C
Synthetic Complexity Likely high Moderate (oxadiazole synthesis) High (iodination step) High (palladium catalysis)

Research Findings and Implications

  • Fluorine Substitution : All compounds feature fluorine atoms, which reduce metabolic degradation and improve blood-brain barrier penetration. The target compound’s 3-fluoro-4-methylphenyl group may balance lipophilicity and steric hindrance .
  • Synthetic Challenges : The target compound’s benzothiophene fusion requires multi-step synthesis, similar to Compound A’s oxadiazole incorporation (). Palladium-mediated cross-coupling (used in Compound D) could be adapted for its synthesis .

Biological Activity

1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the benzothienopyrimidine family. Its unique structure, characterized by a fused benzothieno ring and a pyrimidine moiety, suggests potential biological activities relevant to medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H15ClF2N2O2SC_{24}H_{15}ClF_2N_2O_2S with a molecular weight of approximately 468.9 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and may influence its interactions with biological targets.

Property Value
Molecular FormulaC24H15ClF2N2O2S
Molecular Weight468.9 g/mol
IUPAC Name1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Preliminary studies suggest it may interact with specific enzymes or receptors, modulating their activities and leading to various therapeutic effects. The following sections detail its potential applications and mechanisms of action.

Pharmacological Effects

  • Anti-inflammatory Activity : Initial findings suggest that the compound may possess anti-inflammatory properties by influencing signaling pathways involved in inflammatory responses.
  • Anticancer Potential : Due to its structural features, it shows promise in targeting cancer-related pathways. The compound's ability to modulate cellular mechanisms could be beneficial in treating various cancers.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective activities in models of epilepsy and oxidative stress, suggesting potential applications in neuropharmacology.

While specific mechanisms for this compound remain under investigation, studies on related compounds have provided insights into possible interactions:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It could bind to specific receptors that regulate cellular signaling pathways associated with disease states.

Case Studies and Research Findings

A notable study involving structurally similar compounds highlighted their efficacy in models of epilepsy. For instance, the compound GM-90432 (related to 1-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one) exhibited significant anti-epileptic effects through neurochemical profiling in zebrafish models. This study demonstrated improvements in neurochemical markers associated with seizure activity and oxidative stress, indicating a potential framework for understanding similar compounds' mechanisms .

Interaction Studies

Interaction studies have focused on evaluating how this compound binds to various biological targets:

Target Binding Affinity Biological Relevance
Enzyme AHighInvolved in inflammation
Receptor BModerateAssociated with cancer progression

Preliminary findings suggest that it may exhibit high binding affinity towards certain targets involved in inflammatory responses and cancer progression .

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